

Head-to-Head Clinical Trial of Diosmin versus Placebo in Chronic Venous Disease

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Compound of Interest

Compound Name: *Diosmin*

Cat. No.: *B1670713*

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This comparison guide provides a detailed analysis of a head-to-head clinical trial evaluating the efficacy and safety of **diosmin** compared to a placebo in patients with Chronic Venous Disease (CVD). The data and methodologies presented are intended for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the quantitative data from a randomized, double-blind, placebo-controlled, multicenter clinical study investigating the effects of a bioavailable **diosmin** formulation (usmin® Plus) over an 8-week period.^[1]

Table 1: Patient Demographics and Baseline Characteristics

Characteristic	Diosmin Group (n=36)	Placebo Group (n=36)
Age (years)	45.8 ± 10.2	47.1 ± 9.8
Gender (Female/Male)	28/8	29/7
Weight (kg)	72.5 ± 12.3	74.1 ± 11.9
Height (cm)	168.3 ± 8.1	169.2 ± 7.5
BMI (kg/m ²)	25.6 ± 3.4	25.9 ± 3.1

Table 2: Efficacy of **Diosmin** vs. Placebo in Chronic Venous Disease

Parameter	Diosmin Group	Placebo Group	p-value
Leg Circumference (cm)			
Baseline	38.4 ± 4.5	38.9 ± 4.1	NS
Week 4	37.9 ± 4.3	38.8 ± 4.0	< 0.001
Week 8	37.5 ± 4.2	38.7 ± 3.9	< 0.001
Pain Visual Analogue Scale (VAS)			
Baseline	6.8 ± 1.5	6.7 ± 1.6	NS
Week 4	4.2 ± 1.8	5.8 ± 1.7	< 0.05
Week 8	2.9 ± 1.9	5.1 ± 1.9	< 0.05
Global Index Score (GIS)			
Week 8	Significant Improvement	No Significant Improvement	< 0.001
Venous Clinical Severity Score (VCSS)			
Baseline	8.2 ± 2.1	8.1 ± 2.0	NS
Week 4	6.1 ± 1.9	7.5 ± 1.8	< 0.01
Week 8	4.5 ± 1.7	7.1 ± 1.7	< 0.001

NS: Not Significant

Experimental Protocols

The clinical trial was a randomized, double-blind, placebo-controlled, multicenter study.[\[1\]](#)

Inclusion Criteria:

- Male and female patients aged ≥ 18 and ≤ 60 years.[1]
- Diagnosed with Chronic Venous Disease (CVD) with a Clinical-Etiology-Anatomy-Pathophysiology (CEAP) classification of C2 to C4.[1]
- Patients presenting with painful venous symptomatology in the lower limbs for at least 15 days.[2]
- Pain intensity of ≥ 30 mm on a 100 mm Visual Analogue Scale (VAS).[2]

Exclusion Criteria:

- Patients with other vascular diseases, diabetes, or blood disorders.[1]
- Lower limb edema of cardiac, renal, or hepatic origin.[1]
- Concomitant use of other treatments for CVD.[3]

Treatment:

- Active Group: Received a 450 mg tablet of a bioavailable **diosmin** formulation (μ smin® Plus) once daily for 8 weeks.[1]
- Placebo Group: Received a matching placebo tablet once daily for 8 weeks.[1]

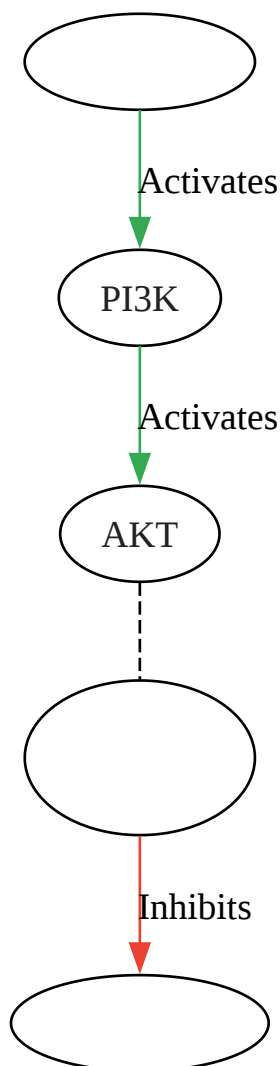
Efficacy Assessments:

- Leg Circumference: Measured at the ankle and calf at baseline, week 4, and week 8.[1]
- Pain: Assessed using a 100 mm Visual Analogue Scale (VAS) at baseline, week 4, and week 8.[1]
- Global Index Score (GIS): Calculated from the Chronic Venous Insufficiency Quality of Life Questionnaire (CIVIQ-20) at week 8 to evaluate the overall impact on quality of life.[1][3]
- Venous Clinical Severity Score (VCSS): A clinician-rated scale to assess the severity of CVD at baseline, week 4, and week 8.[1]

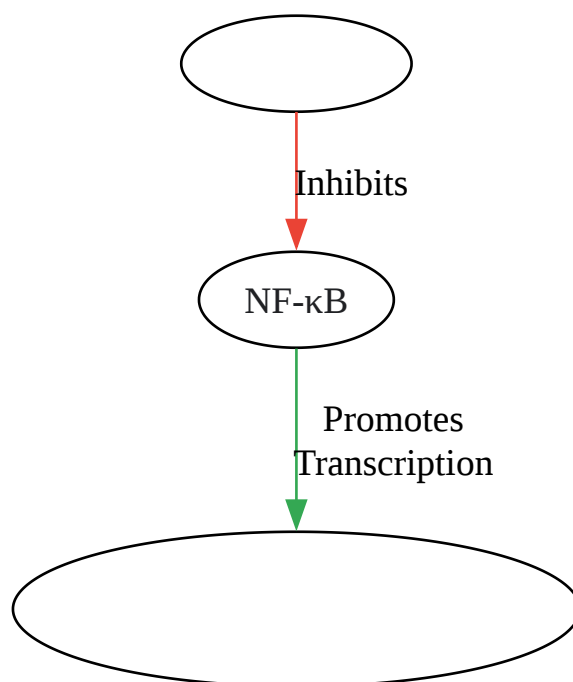
Statistical Analysis: Data were analyzed using appropriate statistical tests to compare the changes from baseline between the **diosmin** and placebo groups. A p-value of less than 0.05 was considered statistically significant.[1]

Mandatory Visualization

Signaling Pathways

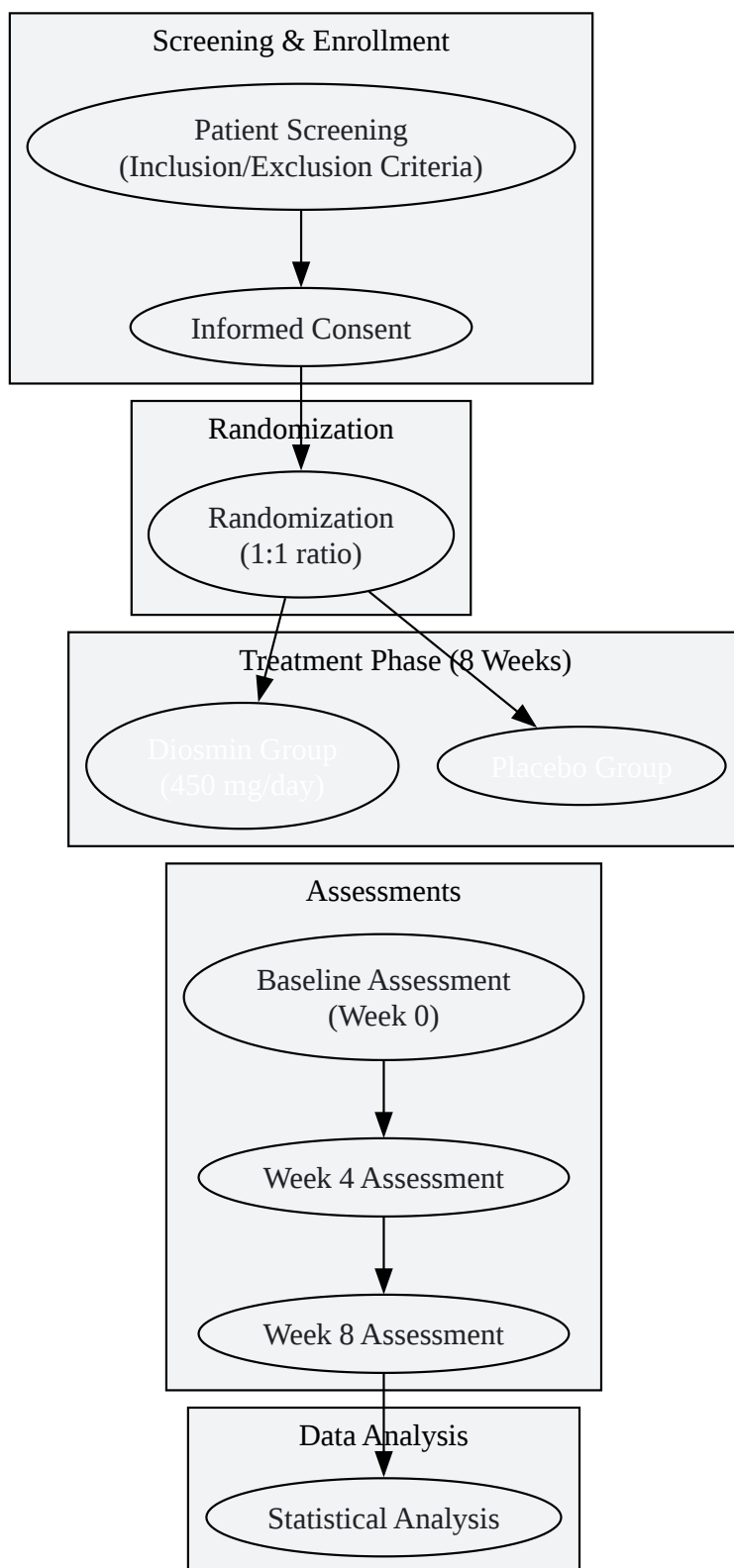


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Experimental Workflow



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Mechanism of Action

Diosmin exerts its therapeutic effects through multiple mechanisms:

- **Enhances Venous Tone:** **Diosmin** increases venous tone by prolonging the activity of norepinephrine on the vein wall.[4][5] This leads to venous constriction, reducing venous capacitance and stasis.
- **Improves Lymphatic Drainage:** It increases the frequency and intensity of lymphatic contractions, which helps to reduce edema.[5]
- **Anti-inflammatory Effects:** **Diosmin** inhibits the expression of inflammatory mediators such as prostaglandins and cytokines like TNF- α and IL-6.[4][6] This anti-inflammatory action is partly mediated through the inhibition of the NF- κ B signaling pathway.[7][8][9][10]
- **Antioxidant Properties:** It acts as a free radical scavenger, protecting endothelial cells from oxidative damage.[4]
- **PI3K/Akt Pathway Activation:** **Diosmin** has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and inhibition of apoptosis.[11][12][13]

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